molecular formula C8H4BrClN2O B11858198 2-Bromo-6-chloroquinazolin-4-ol

2-Bromo-6-chloroquinazolin-4-ol

Cat. No.: B11858198
M. Wt: 259.49 g/mol
InChI Key: BTDAFFLSCMKALJ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloroquinazolin-4-ol is a heterocyclic compound with the molecular formula C8H4BrClN2O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloroquinazolin-4-ol typically involves the bromination and chlorination of quinazolin-4-ol. One common method involves the reaction of 6-chloroquinazolin-4-ol with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloroquinazolin-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce quinazolinone derivatives .

Scientific Research Applications

2-Bromo-6-chloroquinazolin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloroquinazolin-4-ol
  • 2-Bromo-4-chloroquinazolin-6-ol
  • 2,6-Dibromoquinazolin-4-ol

Uniqueness

2-Bromo-6-chloroquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

2-bromo-6-chloro-3H-quinazolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13)

InChI Key

BTDAFFLSCMKALJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)Br

Origin of Product

United States

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